tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-oxo-6-oxa-9-azaspiro[36]decane-9-carboxylate is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two rings through a single atom, creating a rigid and stable molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. For example, a precursor containing both an amine and an ester functional group can undergo intramolecular cyclization to form the spirocyclic structure.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction using tert-butyl chloride and a suitable base.
Oxidation and Functional Group Transformations: The final steps involve oxidation and other functional group transformations to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and scalable processes. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides, amines, and halides in the presence of suitable solvents and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
tert-Butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic frameworks.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound’s potential as a pharmacophore has been explored in drug discovery, where it serves as a scaffold for developing new therapeutic agents.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The presence of functional groups such as carbonyl and tert-butyl moieties can further influence the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but differs in the ring size and connectivity.
tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate: Another spirocyclic compound with different ring sizes and functional groups.
tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: A related compound with a different spirocyclic core and functional group arrangement.
Uniqueness
tert-Butyl 2-oxo-6-oxa-9-azaspiro[36]decane-9-carboxylate stands out due to its specific ring size and the presence of both oxygen and nitrogen atoms within the spirocyclic framework
Properties
CAS No. |
1251006-25-3 |
---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.